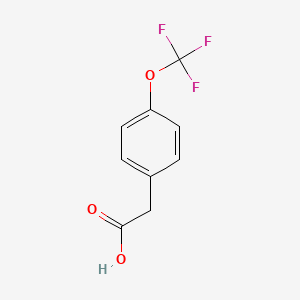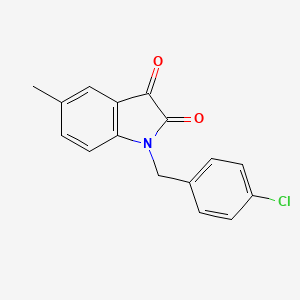
4-(三氟甲氧基)苯乙酸
描述
科学研究应用
4-(Trifluoromethoxy)phenylacetic acid is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and antihypertensive agents . Additionally, it is used in the synthesis of agrochemicals and other specialty chemicals . Its applications extend to chemistry, biology, medicine, and industry, making it a versatile compound in research and development.
生化分析
Biochemical Properties
4-(Trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions suggest that 4-(Trifluoromethoxy)phenylacetic acid can act as a substrate or modulator in enzymatic reactions, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of 4-(Trifluoromethoxy)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause respiratory irritation, skin irritation, and serious eye irritation . These effects indicate that 4-(Trifluoromethoxy)phenylacetic acid can alter cellular homeostasis and trigger stress responses in cells.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethoxy)phenylacetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, leading to changes in gene expression and metabolic flux. The compound’s structure allows it to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions highlight the compound’s potential to modify biomolecular structures and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethoxy)phenylacetic acid change over time. The compound is stable under normal conditions, but its long-term effects on cellular function can vary. Studies have shown that it has a half-life of approximately 0.457 days when exposed to hydroxyl radicals . This indicates that 4-(Trifluoromethoxy)phenylacetic acid can degrade over time, potentially leading to different biochemical outcomes in long-term experiments.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it has been observed to cause respiratory and skin irritation at certain concentrations . These findings suggest that careful dosage control is necessary to avoid harmful effects in experimental settings.
Metabolic Pathways
4-(Trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in reactions that modify its chemical properties, such as oxidation and reduction . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethoxy)phenylacetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethoxy)phenylacetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical processes.
准备方法
The synthesis of 4-(Trifluoromethoxy)phenylacetic acid can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . Another method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile .
化学反应分析
4-(Trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group. Common reagents used in these reactions include potassium trifluoromethanesulfonate, copper (I) iodide, and sodium hydride
作用机制
The mechanism of action of 4-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
相似化合物的比较
4-(Trifluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
- 4-(Trifluoromethyl)phenylacetic acid
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The trifluoromethoxy group in 4-(Trifluoromethoxy)phenylacetic acid provides unique properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380471 | |
| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-07-5 | |
| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)









